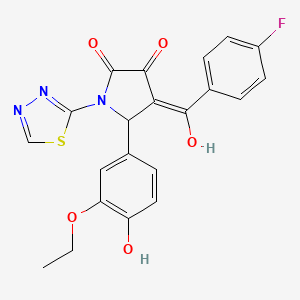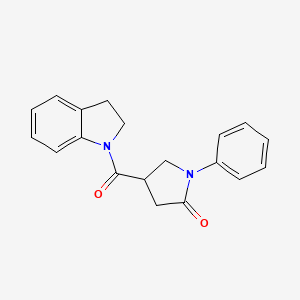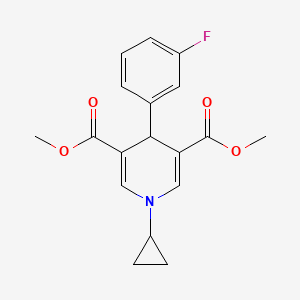![molecular formula C16H21F3N2O3 B5378717 N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5378717.png)
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications in various diseases. In
作用机制
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide inhibits the activity of HDACs by binding to the active site of the enzyme, preventing the deacetylation of histones and other proteins. This leads to increased acetylation of histones, which alters the chromatin structure and gene expression. N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide also inhibits the activity of PRMTs and LSD1, which are involved in protein methylation and demethylation, respectively. These effects on epigenetic regulation make N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide a promising therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth in animal models, and improve cognitive function in mouse models of Alzheimer's disease. N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has also been found to have anti-inflammatory effects and to reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the main advantages of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide is its potency as an inhibitor of several enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate data interpretation.
未来方向
There are several future directions for research on N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. One area of interest is its potential therapeutic applications in cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide for these diseases. Another area of interest is the development of more selective inhibitors of HDACs and other enzymes targeted by N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. This could lead to more effective and less toxic therapeutic agents. Finally, research on the mechanisms of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide's anti-inflammatory and antioxidant effects could lead to the development of new treatments for inflammation-related diseases.
合成方法
The synthesis of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide involves the reaction of 4-methoxybenzylamine with 3-(2-trifluoromethylmorpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide product can be purified by recrystallization or column chromatography.
科学研究应用
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), protein arginine methyltransferases (PRMTs), and lysine-specific demethylase 1 (LSD1). These enzymes play critical roles in various cellular processes, including gene expression, chromatin remodeling, and epigenetic regulation.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-23-13-4-2-12(3-5-13)10-20-15(22)6-7-21-8-9-24-14(11-21)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWLRSDCAZPMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)


![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)
![9-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5378719.png)
![3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378725.png)